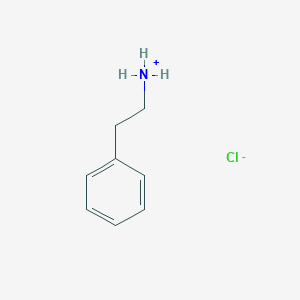

2-Phenylethylamine hydrochloride

説明

Significance of 2-Phenylethylamine Hydrochloride as a Trace Amine in Biological Systems

2-Phenylethylamine is a naturally occurring monoamine alkaloid that functions as a neuromodulator and neurotransmitter in the central nervous system of humans and other mammals. wikipedia.orgcaymanchem.com It is considered a "trace amine" because it is present in the nervous system at much lower concentrations than classical biogenic amine neurotransmitters like dopamine (B1211576) and serotonin (B10506). frontiersin.orgconsensus.app Despite its low concentration, PEA has a rapid turnover rate and plays a crucial role in modulating monoaminergic neurotransmission. wikipedia.orgoup.com

The primary mechanism of action for PEA involves its interaction with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. frontiersin.orgnih.gov Activation of TAAR1 by PEA can influence the function of monoamine transporters, leading to the release of key neurotransmitters such as norepinephrine (B1679862) and dopamine. wikipedia.orgcaymanchem.comresearchgate.net This interaction underscores the significance of PEA in regulating mood, attention, and other neurological functions. healthmatters.io The compound is synthesized in the body from the amino acid L-phenylalanine through a process of enzymatic decarboxylation. wikipedia.org

Historical Context of 2-Phenylethylamine Research and its Hydrochloride Salt

The discovery and isolation of 2-phenylethylamine date back to the late 19th century. Marceli Nencki is credited with first isolating PEA from decomposing gelatin in 1876. writeonpoint.com Subsequently, other researchers identified the compound in various sources, including fermented foods. writeonpoint.com The synthesis of 2-phenylethylamine was reported in the early 20th century, with a notable synthesis by Treat B. Johnson and Herbert H. Guest at Yale University in 1909. acs.org

The understanding of PEA's role in neurochemistry began to emerge in the mid-20th century. Its structural similarity to amphetamine led to it being termed the body's "natural amphetamine". nih.gov Research in the 1970s and 1980s further elucidated its function as a specific substrate for monoamine oxidase-B (MAO-B), a key enzyme in its metabolism. caymanchem.comoup.com The discovery of trace amine-associated receptors in 2001 was a landmark event that provided a specific molecular target for PEA's actions, reigniting interest in its physiological and pathological roles. frontiersin.orgnih.gov The hydrochloride salt of 2-phenylethylamine became a standard for research due to its stability and solubility, forming a crystalline solid with a melting point of 217 °C. wikipedia.org

Current Research Landscape of this compound

The contemporary research landscape for this compound is vibrant and expanding, with a focus on its implications for various neuropsychiatric and neurological disorders. Studies are actively investigating the link between PEA levels and conditions such as depression, attention deficit hyperactivity disorder (ADHD), schizophrenia, and Parkinson's disease. nih.govnootropicsexpert.com For instance, some research has indicated that urinary concentrations of PEA are abnormally low in individuals with ADHD. wikipedia.org

A significant area of current investigation is the therapeutic potential of modulating the TAAR1 receptor, for which PEA is an agonist. frontiersin.orgconsensus.app Researchers are exploring how TAAR1 activation by compounds like PEA can impact dopaminergic and serotonergic systems, which are implicated in a range of psychiatric disorders. frontiersin.orgresearchgate.net Recent studies have also delved into the role of PEA in more complex cellular processes, such as its effects on dendritic spine architecture and its potential to modulate signaling pathways like the BDNF/TrkB/CREB pathway, which is crucial for neuronal survival and plasticity. mdpi.comnih.gov Furthermore, the potential contribution of trace amines, including PEA, to the pathology of Alzheimer's disease is an emerging area of interest. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | benzeneethanamine, monohydrochloride |

| CAS Number | 156-28-5 |

| Molecular Formula | C₈H₁₁N • HCl |

| Molecular Weight | 157.64 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 217 °C |

| Solubility | Water, Ethanol, DMSO, DMF |

This data is compiled from sources wikipedia.orgcaymanchem.comsigmaaldrich.com.

Key Research Findings on 2-Phenylethylamine's Biological Effects

| Research Area | Key Findings |

| Neuromodulation | Acts as a neuromodulator by stimulating the release of norepinephrine and dopamine. caymanchem.com |

| Receptor Interaction | Potent agonist of the trace amine-associated receptor 1 (TAAR1). wikipedia.org |

| Neuropsychiatric Disorders | Altered levels of PEA have been observed in patients with depression, schizophrenia, and Parkinson's disease. nih.gov |

| ADHD | Studies have found abnormally low urinary PEA concentrations in individuals with ADHD. wikipedia.org |

| Cellular Mechanisms | Can influence microtubule dynamics, which may contribute to its neuromodulatory action. nih.gov |

| Antidepressant Effects | In animal models of depression, PEA has been shown to modulate the BDNF/TrkB/CREB signaling pathway. mdpi.comnih.gov |

This table summarizes findings from multiple research articles.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHIBNDAFWIOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-04-0 (Parent) | |

| Record name | Phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0059744 | |

| Record name | Benzeneethanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Aldrich MSDS] | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

156-28-5 | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOF61XW69D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Biosynthesis and Endogenous Regulation of 2 Phenylethylamine

Enzymatic Pathways in Mammalian 2-Phenylethylamine Synthesis

In mammals, 2-Phenylethylamine (PEA) is an endogenous trace amine produced from the essential amino acid L-phenylalanine. wikipedia.org The primary and rate-limiting step in its synthesis is the enzymatic decarboxylation of L-phenylalanine. nih.gov This critical reaction is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. wikipedia.orgnih.govwikipedia.org AADC is a versatile pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme responsible for the synthesis of several important monoamines, including dopamine (B1211576) from L-DOPA and serotonin (B10506) from 5-hydroxytryptophan. wikipedia.orgnih.gov

The synthesis of PEA via AADC occurs in various tissues, including the brain, where it functions as a neuromodulator. wikipedia.orgnih.gov Within catecholamine neurons, PEA is synthesized from L-phenylalanine by AADC at a rate comparable to that of dopamine production. wikipedia.org The process involves the removal of a carboxyl group from L-phenylalanine, yielding 2-phenylethylamine. wikipedia.orgwikipedia.org Studies in rabbits have shown that the administration of L-phenylalanine leads to the formation of significant amounts of PEA in the brain, a process that is considerably decreased by inhibitors of AADC. nih.gov While AADC is essential for PEA synthesis, under normal physiological conditions, it is not the rate-limiting step for dopamine or serotonin synthesis; however, it does become the rate-limiting enzyme for the formation of trace amines like PEA in humans. wikipedia.org

Biosynthetic Pathways in Non-Mammalian Organisms

2-Phenylethylamine is not exclusive to mammals and is widely produced across the plant and microbial kingdoms. wikipedia.orgacs.orgymdb.ca Its synthesis in these organisms often serves diverse ecological and metabolic functions.

In plants, the biosynthesis of PEA from L-phenylalanine is a key step in the formation of various volatile compounds and alkaloids. pnas.orgnih.gov Research on tomato (Solanum lycopersicum) and poplar (Populus species) has identified Aromatic L-Amino Acid Decarboxylases as the enzymes responsible for converting phenylalanine to phenethylamine (B48288). pnas.orgnih.gov In tomatoes, this pathway is fundamental to the synthesis of flavor volatiles like 2-phenylacetaldehyde and 2-phenylethanol, with phenethylamine acting as an intermediate. pnas.orgresearchgate.net Similarly, in poplar trees, herbivory induces the upregulation of a specific AADC gene (PtAADC1), leading to the production of 2-phenylethylamine, which may function as a defense compound. nih.gov

A diverse range of microorganisms, including bacteria and fungi, also synthesize PEA. wikipedia.orgnih.gov It is produced by genera such as Lactobacillus, Clostridium, Pseudomonas, and members of the Enterobacteriaceae family. wikipedia.org In several bacterial species, the decarboxylation of phenylalanine to PEA is catalyzed by the enzyme tyrosine decarboxylase, which also converts tyrosine to tyramine. nih.govnih.gov For instance, the alkaliphilic Bacillus cohnii has been found to produce large amounts of PEA through the decarboxylation of L-phenylalanine. nih.gov The marine bacterium Tenacibaculum discolor sv11 also utilizes an AADC-like enzyme, DisA, to produce PEA as a precursor for various antimicrobial alkaloids. acs.org The presence of PEA in fermented foods, such as chocolate and certain cheeses, is often a result of this microbial activity. wikipedia.org

Endogenous Levels and Distribution in Neural Tissues

2-Phenylethylamine is an established endogenous neuroactive compound distributed throughout the central nervous system (CNS) of mammals, including humans. wikipedia.orgmdpi.comnih.gov As a trace amine, its concentrations in neural tissues are substantially lower than those of classical monoamine neurotransmitters like dopamine and serotonin. nih.gov This is primarily due to its rapid metabolism by the enzyme monoamine oxidase B (MAO-B). wikipedia.org Studies in rats have shown that PEA concentrations increase transiently in the brain following administration and are rapidly eliminated. nih.gov Despite its low steady-state levels, its high rate of synthesis, comparable to that of dopamine, suggests a significant and dynamic role as a neuromodulator. wikipedia.orgnih.gov

The distribution of 2-phenylethylamine in the brain is not uniform, with the highest concentrations found in brain regions rich in dopamine. mdpi.com PEA is synthesized and coexists with dopamine in key dopaminergic pathways, including the nigrostriatal and mesolimbic systems. mdpi.comnih.govbiomolther.org Brain areas such as the striatum (a key component of the basal ganglia) and the nucleus accumbens are sites of significant PEA synthesis and concentration. nih.govmdpi.comkenhub.com

Microdialysis studies in conscious rats have demonstrated that local infusion of PEA into the nucleus accumbens leads to a dose-dependent increase in extracellular dopamine levels. nih.gov This evidence highlights the close functional relationship between PEA and the dopaminergic system. The localization of PEA within these reward and motor control centers suggests its involvement in modulating dopamine transmission and related behaviors. nih.govmdpi.com Acute administration of PEA has been shown to increase dopamine concentration in the dorsal striatum of mice. mdpi.comnih.gov

Table 1: Effects of 2-Phenylethylamine on Dopamine in the Nucleus Accumbens

This table summarizes findings from a microdialysis study on the effect of different concentrations of 2-phenylethylamine infused into the rat nucleus accumbens on extracellular dopamine levels.

Factors Influencing Endogenous 2-Phenylethylamine Levels

The concentration of endogenous 2-phenylethylamine (PEA) is a dynamic variable, influenced by a confluence of external and internal factors. These include dietary intake of precursors, pharmacological agents that alter its metabolic pathways, and the presence of various pathological states. Understanding these factors is crucial for elucidating the role of PEA in both normal physiological function and disease.

While 2-phenylethylamine is found in various food products, particularly those that have undergone fermentation, its direct dietary intake has a limited impact on brain levels due to rapid metabolism. draxe.com PEA is synthesized by fungi and bacteria, leading to its presence in foods such as chocolate, cheese, and certain red wines. selfdecode.com However, when ingested orally, a significant portion of PEA is metabolized in the small intestine by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH), which convert it into phenylacetic acid. wikipedia.org

The more significant dietary influence on endogenous PEA levels comes from the consumption of its precursor, the essential amino acid L-phenylalanine. draxe.comselfdecode.com The body produces PEA from L-phenylalanine through enzymatic decarboxylation. wikipedia.org Protein-rich foods are the primary sources of L-phenylalanine.

Table 1: Dietary Sources of L-Phenylalanine

| Food Category | Examples |

|---|---|

| Meat, Seafood & Poultry | Italian salami (pork), top round beef, top sirloin, shrimp, chicken thighs, pink salmon, chicken wings, Italian pork sausage. livestrong.com |

| Dairy & Eggs | Egg whites, whole eggs, sheep's milk, goat's milk, soy milk, whole milk. livestrong.com |

| Legumes, Nuts & Seeds | Soybeans, cowpeas, lentils, peanuts, almonds, chickpeas, flaxseed, tahini (sesame seeds), English walnuts. livestrong.com |

It is estimated that an average diet provides a substantial amount of L-phenylalanine, which is then available for conversion into PEA and other essential molecules. draxe.com

Several pharmacological agents can significantly alter the endogenous levels of 2-phenylethylamine, primarily by inhibiting its metabolism. The most notable of these are monoamine oxidase inhibitors (MAOIs), particularly those selective for MAO-B. wikipedia.org By preventing the breakdown of PEA, these drugs can lead to a substantial increase in its concentration in the brain. nih.gov

Selegiline, a selective MAO-B inhibitor, has been studied in combination with PEA or its precursor L-phenylalanine for the treatment of depression. draxe.compsychiatryonline.org This combination has been shown to relieve depressive symptoms, highlighting the impact of pharmacological intervention on PEA levels and its potential therapeutic effects. draxe.comrxlist.com

Other medications can also interact with PEA, potentially altering its effects. These interactions are a critical consideration in clinical settings.

Table 2: Pharmacological Agents and their Interaction with 2-Phenylethylamine

| Drug/Drug Class | Interaction Effect |

|---|---|

| Monoamine Oxidase Inhibitors (MAOIs) (e.g., phenelzine, selegiline, tranylcypromine) | Increase PEA levels by inhibiting its breakdown, which can lead to dangerously high levels of serotonin and potential for serious side effects including headache, heart problems, and anxiety. webmd.com |

| Serotonergic Drugs (e.g., fluoxetine, paroxetine, sertraline, amitriptyline, clomipramine, imipramine) | May lead to an excessive increase in serotonin when taken with PEA, potentially causing serious side effects such as heart problems, seizures, and vomiting. rxlist.comwebmd.com |

| Desipramine | Can affect the clearance of PEA from the body, potentially increasing its levels and effects, and leading to an excess of serotonin. rxlist.com |

| Dextromethorphan | Can affect serotonin levels, and co-administration with PEA may lead to an excess of this neurotransmitter, causing serious side effects. rxlist.com |

| Amphetamine and Methylphenidate | These stimulants, used to treat ADHD, have been found to greatly increase the urinary concentration of PEA in treatment-responsive individuals. wikipedia.org |

Alterations in the metabolism and levels of 2-phenylethylamine have been associated with several pathological conditions, suggesting that PEA may serve as a biomarker or play a role in the pathophysiology of these disorders.

Depression: Studies have indicated that individuals with depression may have lower levels of PEA. psychiatryonline.org The main metabolite of PEA, phenylacetic acid, has been found to be decreased in the biological fluids of depressed subjects. psychiatryonline.org Research has explored the use of PEA in conjunction with MAO-B inhibitors to alleviate depressive symptoms. draxe.comnih.gov Furthermore, animal studies suggest that PEA may exert antidepressant effects by modulating signaling pathways in the brain, such as the BDNF/TrkB/CREB pathway. nih.govnih.govmdpi.com

Attention-Deficit/Hyperactivity Disorder (ADHD): Several studies have reported abnormally low urinary concentrations of PEA in individuals with ADHD compared to controls. wikipedia.org In those who respond to treatment, stimulants like amphetamine and methylphenidate significantly increase urinary PEA levels. wikipedia.org This has led to the suggestion that urinary PEA levels could be a potential diagnostic biomarker for ADHD. wikipedia.org

Schizophrenia: Research has shown that phenylacetic acid levels are decreased in individuals with schizophrenia. psychiatryonline.org It is hypothesized that PEA metabolism may be abnormal in this condition. psychiatryonline.org

Parkinson's Disease: While the exact causes of Parkinson's disease are still being investigated, some research suggests that long-term exposure to high levels of PEA could be a neurological risk factor. nih.gov Animal studies have shown that chronic administration of high doses of PEA can lead to the depletion of striatal biogenic amines and motor dysfunctions. nih.govnih.gov The toxicity has been linked to the production of oxidative stress and inhibition of mitochondrial complex-I in dopaminergic areas of the brain. nih.gov

Table 3: Pathological Conditions and Associated Changes in 2-Phenylethylamine Levels

| Pathological Condition | Observed Change in PEA or its Metabolites |

|---|---|

| Depression | Decreased levels of PEA and its main metabolite, phenylacetic acid. psychiatryonline.org |

| Attention-Deficit/Hyperactivity Disorder (ADHD) | Abnormally low urinary PEA concentrations. wikipedia.org |

| Schizophrenia | Decreased levels of phenylacetic acid. psychiatryonline.org |

| Schizoaffective Disorder | Increased levels of phenylacetic acid. psychiatryonline.org |

| Phenylketonuria (PKU) | Increased production and urinary levels of PEA. healthmatters.io |

Iii. Neuropharmacology and Molecular Mechanisms of 2 Phenylethylamine Action

Interaction with Neurotransmitter Systems

2-Phenylethylamine actively modulates the primary monoaminergic systems in the brain: dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.orgtaylorandfrancis.com Its mechanisms involve promoting the release and inhibiting the reuptake of these crucial neurotransmitters, thereby amplifying their synaptic concentrations and subsequent signaling. caymanchem.commdpi.com

As a monoaminergic activity enhancer, PEA can increase the action potential-mediated release of serotonin, norepinephrine, and dopamine. wikipedia.org This activity occurs at lower concentrations than those required to directly induce catecholamine release. wikipedia.org

2-Phenylethylamine is recognized as a potent releasing agent for dopamine, with an in vitro potency comparable to that of amphetamine. caymanchem.comwikipedia.org It stimulates the release of dopamine and also inhibits its reuptake, a dual action that significantly increases the concentration of this neurotransmitter in the synapse. caymanchem.commdpi.com This reuptake inhibition is mediated, in part, through its interaction with the dopamine transporter (DAT). nih.govbiomolther.org The dopamine transporter plays a pivotal role in clearing synaptic dopamine, and its inhibition by compounds like PEA is a key mechanism for elevating extracellular dopamine levels. nih.govbiomolther.orgbiomolther.org Studies on PEA derivatives have elucidated that structural features significantly influence the efficacy of DAT inhibition. nih.govbiomolther.org

Similar to its effects on dopamine, 2-phenylethylamine stimulates the release of norepinephrine and inhibits its reuptake. caymanchem.commdpi.com Research has demonstrated that PEA can enhance the spinal monosynaptic reflex by triggering the release of noradrenaline from the terminals of descending noradrenergic fibers. nih.gov It also potentiates the responses of cortical neurons to noradrenaline. nih.gov This suggests that PEA acts as a modulator of catecholaminergic transmission within the central nervous system. nih.gov A prodrug of PEA was found to cause prolonged decreases in brain noradrenaline concentrations, indicating a sustained impact on the norepinephrine system. nih.gov

The serotonergic system is also a key target of 2-phenylethylamine. It has been shown to stimulate the release of serotonin and inhibit its reuptake, leading to increased levels of this neurotransmitter in the brain. mdpi.comrxlist.com Research on substituted phenylethylamines has confirmed their capacity to release and block the accumulation of serotonin in brain synaptosomes. nih.gov For instance, para-chlorophenylethylamine, a derivative of PEA, acts as a competitive inhibitor of serotonin uptake. nih.gov Furthermore, a prodrug designed to deliver PEA over a more extended period was observed to cause prolonged decreases in brain concentrations of 5-hydroxytryptamine (serotonin). nih.gov

| Neurotransmitter | Effect of 2-Phenylethylamine | Mechanism |

|---|---|---|

| Dopamine | Increases Release and Inhibits Reuptake | Acts as a releasing agent; Interacts with the Dopamine Transporter (DAT). caymanchem.commdpi.comnih.gov |

| Norepinephrine | Increases Release and Inhibits Reuptake | Stimulates release from noradrenergic fibers; Potentiates neuronal response to norepinephrine. caymanchem.commdpi.comnih.govnih.gov |

| Serotonin | Increases Release and Inhibits Reuptake | Stimulates release and competitively inhibits the Serotonin Transporter (SERT). mdpi.comrxlist.comnih.gov |

The neuromodulatory actions of 2-phenylethylamine encompass both presynaptic and postsynaptic mechanisms. Presynaptically, PEA inhibits the vesicular monoamine transporter 2 (VMAT2), a protein responsible for loading monoamines into synaptic vesicles for subsequent release. wikipedia.org This action, combined with its effects on plasma membrane transporters like DAT, alters the presynaptic handling and availability of neurotransmitters. wikipedia.orgnih.gov

Activation of its primary receptor, TAAR1, by PEA can reduce the firing rate of neurons. wikipedia.org This TAAR1 activation also triggers signaling cascades that lead to the phosphorylation of the dopamine transporter (DAT). wikipedia.org A phosphorylated DAT may then either operate in reverse, actively transporting dopamine out of the neuron, or be withdrawn from the cell membrane into the axon terminal, ceasing its transport activity. wikipedia.org

Postsynaptically, the effects of PEA are linked to its ability to modulate receptor function. For example, the inhibition of dopamine reuptake by PEA derivatives can influence the function of postsynaptic dopamine D2 receptors. nih.govbiomolther.org Studies have shown that while DAT expression can inhibit the endocytosis (internalization) of D2 receptors, treatment with PEA derivatives can restore this process, suggesting a significant impact on postsynaptic signaling pathways. nih.govbiomolther.org Furthermore, the interaction between TAAR1 and the D2 receptor can reduce the recruitment of a protein called β-arrestin 2, which in turn silences downstream signaling cascades. taylorandfrancis.com

Modulation of Monoamine Neurotransmission

Role of Trace Amine-Associated Receptors (TAARs)

The discovery of Trace Amine-Associated Receptors (TAARs) in 2001 revealed a novel G protein-coupled receptor system through which trace amines like 2-phenylethylamine exert many of their effects. nih.govwikipedia.orgnih.gov While several TAAR subtypes exist, with many functioning as olfactory receptors for volatile amines, TAAR1 is the primary subtype that mediates the neuromodulatory actions of PEA in the brain. nih.govwikipedia.orgnih.gov

2-Phenylethylamine is a potent agonist at the TAAR1 receptor. wikipedia.org The binding of PEA to TAAR1 is a key mechanism through which it regulates monoamine neurotransmission. wikipedia.orgmdpi.com Activation of TAAR1 is directly linked to the modulation of dopaminergic, serotonergic, and glutamatergic systems. taylorandfrancis.com This single receptor interaction can lead to the inhibition of dopamine, norepinephrine, and serotonin reuptake. mdpi.com

| TAAR1 Activation by 2-Phenylethylamine | Resulting Molecular and Cellular Events |

|---|---|

| Receptor Binding | PEA acts as a potent agonist at the TAAR1 receptor. wikipedia.org |

| Monoamine Transporter Modulation | Leads to the inhibition of dopamine, norepinephrine, and serotonin reuptake. mdpi.com |

| Neuronal Firing | Reduces the firing rate of the neuron. wikipedia.org |

| Signal Transduction | Triggers phosphorylation of the Dopamine Transporter (DAT) via protein kinase pathways. wikipedia.org |

| Receptor Cross-Talk | Interacts with the Dopamine D2 receptor, affecting downstream signaling (e.g., β-arrestin 2 recruitment). taylorandfrancis.com |

TAAR1 Agonism and its Signaling Pathways

2-Phenylethylamine is a potent agonist of Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. wikipedia.orgfrontiersin.org Activation of TAAR1 by PEA initiates a cascade of intracellular signaling events. frontiersin.org This includes the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). frontiersin.org The rise in cAMP, in turn, activates protein kinase A (PKA) and protein kinase C (PKC). wikipedia.orgfrontiersin.org

Furthermore, TAAR1 signaling can occur through a G-protein-independent pathway involving β-arrestin2. frontiersin.orgnih.gov This alternative pathway engages the protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling cascade. frontiersin.org The activation of these signaling pathways by PEA ultimately leads to the phosphorylation of monoamine transporters, such as the dopamine transporter (DAT), which can result in their internalization or reversal of function. wikipedia.orgnih.gov Research has shown that in cells co-expressing TAAR1 and the dopamine transporter, PEA can enhance TAAR1 signaling. nih.gov

The activation of TAAR1 by PEA has been demonstrated to inhibit the uptake and induce the efflux of key monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, in both transfected cells and brain synaptosomes. researchgate.netnih.gov This effect is notably absent in TAAR1 knockout mice, highlighting the critical role of this receptor in mediating the actions of PEA. researchgate.netnih.gov

Involvement of VMAT2 Inhibition

2-Phenylethylamine also exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). wikipedia.org VMAT2 is responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release. nih.govmdpi.com By inhibiting VMAT2, PEA disrupts the storage of neurotransmitters like dopamine, leading to increased cytoplasmic concentrations and subsequent efflux into the synaptic cleft. mdpi.com

Studies have shown that PEA has an affinity for VMAT2 that is comparable to that of dopamine and norepinephrine. nih.gov This interaction prevents the sequestration of monoamines into vesicles, thereby increasing their availability in the cytoplasm. mdpi.comelifesciences.org The inhibition of VMAT2 by PEA is a key mechanism through which it modulates monoaminergic neurotransmission. wikipedia.org

| Summary of 2-Phenylethylamine's Molecular Mechanisms | |

| Target | Mechanism of Action |

| TAAR1 | Agonism, leading to activation of PKA, PKC, and Akt/GSK-3β signaling pathways. wikipedia.orgfrontiersin.org |

| VMAT2 | Inhibition, leading to decreased vesicular storage and increased cytoplasmic levels of monoamines. wikipedia.orgnih.gov |

Receptor Binding and Ligand Selectivity Profiles

The 2-phenylethylamine scaffold is a common feature in ligands for a variety of receptors beyond TAAR1. mdpi.comnih.gov These include adenosine (B11128) receptors, α-adrenergic receptors, and 5-hydroxytryptamine (5-HT) receptors. mdpi.comnih.govresearchgate.net The specific substitutions on the phenethylamine (B48288) structure determine its binding affinity and selectivity for different receptor subtypes. nih.gov For instance, N-benzylphenethylamines, a class of 2-phenethylamine derivatives, exhibit a selective binding profile for 5-HT2 receptor subtypes. mdpi.com

While PEA itself is a primary agonist at TAAR1, its structural analogs demonstrate a wide range of pharmacological activities at various other receptors, highlighting the versatility of the 2-phenethylamine chemical structure in medicinal chemistry. mdpi.comresearchgate.net

Enzymatic Degradation and Metabolic Fate

The physiological effects of 2-phenylethylamine are tightly regulated by its rapid metabolism. wikipedia.org Several enzymes are involved in its breakdown, leading to the formation of various metabolites.

Role of Monoamine Oxidase B (MAO-B) in 2-Phenylethylamine Metabolism

The primary enzyme responsible for the degradation of 2-phenylethylamine is Monoamine Oxidase B (MAO-B). nih.govnih.govelsevierpure.com MAO-B catalyzes the oxidative deamination of PEA to phenylacetaldehyde (B1677652). nih.goviiarjournals.org Studies in MAO-B deficient mice have shown significantly increased levels of PEA, confirming the crucial role of this enzyme in its metabolism. nih.gov The rapid inactivation of PEA by MAO-B is the reason for its short-lived effects when administered without an MAO-B inhibitor. wikipedia.orgnih.gov

Formation of Phenylacetic Acid as a Primary Metabolite

Following its formation, phenylacetaldehyde is further oxidized to phenylacetic acid, the primary urinary metabolite of 2-phenylethylamine. researchgate.netnih.goviiarjournals.orgnih.gov This conversion is mainly carried out by the enzyme aldehyde dehydrogenase. nih.goviiarjournals.orgnih.govwikipedia.org Aldehyde oxidase also contributes to this metabolic step, though to a lesser extent. nih.goviiarjournals.orgnih.gov Xanthine oxidase, another enzyme capable of oxidizing aldehydes, does not appear to play a significant role in the metabolism of phenylacetaldehyde in this pathway. nih.govnih.gov

Other Metabolic Pathways and Enzymes

Besides the main metabolic pathway involving MAO-B and aldehyde dehydrogenase, other enzymes can also metabolize 2-phenylethylamine. iiarjournals.org These include phenylethanolamine N-methyltransferase (PNMT), monoamine oxidase A (MAO-A), and flavin-containing monooxygenase 3 (FMO3). wikipedia.org In some instances, phenylacetaldehyde can be reduced to 2-phenylethanol. nih.goviiarjournals.org Additionally, Phenylalanine, the amino acid precursor to PEA, can be converted to phenylacetaldehyde through the action of phenylacetaldehyde synthase. biorxiv.org

| Key Enzymes and Metabolites in 2-Phenylethylamine Metabolism | |

| Enzyme | Metabolic Step |

| Monoamine Oxidase B (MAO-B) | Oxidative deamination of 2-phenylethylamine to phenylacetaldehyde. nih.goviiarjournals.org |

| Aldehyde Dehydrogenase | Oxidation of phenylacetaldehyde to phenylacetic acid. nih.goviiarjournals.orgnih.gov |

| Aldehyde Oxidase | Minor role in the oxidation of phenylacetaldehyde to phenylacetic acid. nih.goviiarjournals.orgnih.gov |

| Primary Metabolite | Formation Pathway |

| Phenylacetic Acid | Formed from the oxidation of phenylacetaldehyde. researchgate.netnih.goviiarjournals.orgnih.gov |

Iv. Preclinical Research on 2 Phenylethylamine Hydrochloride in Neurological and Psychiatric Models

Research in Mood Disorders

The "phenylethylamine hypothesis of affective behavior" suggests that PEA and its metabolites play a role in modulating mood. researchgate.net This has led to investigations into its potential as a treatment for mood disorders like depression.

Studies using animal models of depression have demonstrated the antidepressant-like effects of 2-phenylethylamine. In a mouse model where depression-like behaviors were induced by corticosterone (B1669441), treatment with PEA was found to ameliorate these behaviors. nih.govnih.govresearchgate.net Specifically, PEA administration decreased immobility time and increased swimming time in the forced swimming test, a common behavioral assay for antidepressant efficacy. nih.gov These findings suggest that PEA can counteract the behavioral symptoms of depression in a preclinical setting. nih.govmdpi.com

Research has delved into the molecular mechanisms underlying the antidepressant effects of PEA, focusing on key biomarkers associated with depression. Chronic stress and elevated corticosterone levels are known to decrease the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), in the hippocampus. nih.govnih.gov Studies have shown that PEA treatment can reverse these changes, restoring the levels of BDNF and TrkB. nih.govnih.gov This modulation of the BDNF/TrkB/CREB signaling pathway is a significant finding, as this pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity, all of which are implicated in the pathophysiology of depression. nih.govnih.govmdpi.com Furthermore, PEA has been observed to rescue dendritic spine formation in hippocampal neurons that have been altered by corticosterone, suggesting a role in restoring normal synaptic architecture. nih.govnih.govresearchgate.net

Some studies have also indicated that urinary excretion of PEA is lower in depressed individuals compared to healthy controls, suggesting that a deficiency in this trace amine could be a contributing factor to depression. researchgate.netnih.gov

Interactive Data Table: Effect of 2-Phenylethylamine on Depression-Like Behaviors in Corticosterone-Induced Mice

| Treatment Group | Immobility Time (Forced Swim Test) | Swimming Time (Forced Swim Test) |

| Control (Saline) | Normal | Normal |

| Corticosterone | Increased | Decreased |

| Corticosterone + PEA | Decreased (vs. Corticosterone) | Increased (vs. Corticosterone) |

| Corticosterone + Imipramine | Decreased (vs. Corticosterone) | Increased (vs. Corticosterone) |

This table summarizes the general findings from a study on corticosterone-induced depression in mice. nih.gov The exact quantitative data can be found in the original research publication.

The ability of 2-phenylethylamine to modulate key neurotransmitter systems and signaling pathways has led to the exploration of its potential as an adjunctive therapy for depression. rxlist.com By acting as a central nervous system stimulant and influencing the release of neurotransmitters like dopamine (B1211576) and serotonin (B10506), PEA may complement the actions of traditional antidepressants. nih.govmdpi.com Early clinical research has suggested that combining PEA with a monoamine oxidase B (MAO-B) inhibitor, such as selegiline, may relieve depression in a significant portion of patients. rxlist.com The rationale is that inhibiting MAO-B, an enzyme that metabolizes PEA, would increase its bioavailability in the brain. wikipedia.org

Studies in Attention Deficit Disorders

The stimulant properties of 2-phenylethylamine have also prompted research into its relevance for attention deficit hyperactivity disorder (ADHD). wikipedia.orgresearchgate.net

Preclinical models are crucial for understanding the neurobiology of ADHD and for the discovery of new treatments. researchgate.netnih.gov While direct studies on 2-phenylethylamine hydrochloride in specific ADHD animal models are not extensively detailed in the provided results, the known stimulant effects of PEA on the central nervous system suggest a potential to influence behaviors associated with ADHD, such as inattention and hyperactivity. researchgate.netacs.org Research has shown that urinary levels of PEA are significantly lower in children with ADHD compared to normal controls. nih.gov

The mechanism of action of many stimulant medications used to treat ADHD, such as methylphenidate and amphetamine, involves the modulation of dopamine and norepinephrine (B1679862) neurotransmission. wikipedia.orgnih.gov 2-Phenylethylamine shares a structural and functional relationship with amphetamines and also influences these neurotransmitter systems. wikipedia.orgwikipedia.orgacs.org Studies have shown that treatment with methylphenidate can lead to a significant increase in urinary PEA levels in children with ADHD who respond to the therapy. nih.gov This correlation suggests a potential link between the therapeutic effects of stimulants and the modulation of PEA levels. Furthermore, both amphetamine and phenethylamine (B48288) bind to the trace amine-associated receptor 1 (TAAR1), which is involved in regulating dopamine transporter function. wikipedia.org This shared mechanism provides a basis for the hypothesis that PEA may play a role in the neurobiology of ADHD and the response to stimulant treatment. nih.gov

Interactive Data Table: Urinary Phenylethylamine Levels in ADHD

| Group | Urinary PEA Levels |

| Normal Children | Normal |

| Children with ADHD (Untreated) | Significantly Lower |

| Children with ADHD (Methylphenidate Responders) | Significantly Increased (post-treatment) |

| Children with ADHD (Methylphenidate Non-responders) | No Significant Increase (post-treatment) |

This table summarizes findings from a study comparing urinary PEA levels in children with and without ADHD, and the effect of methylphenidate treatment. nih.gov

Research in Schizophrenia

Investigations into the role of 2-phenylethylamine (PEA) in schizophrenia have revealed potential alterations in its levels in affected individuals, although findings have not always been consistent. Some studies have reported significantly higher plasma concentrations of PEA in patients with schizophrenia compared to healthy control subjects. nih.gov This has led to the suggestion that an excess of PEA may be involved in the cause of schizophrenia. nih.gov

However, the specificity of this finding to particular subtypes of schizophrenia has been a point of discussion. While some early research pointed towards elevated PEA levels specifically in paranoid schizophrenia, a later study found no significant difference in PEA concentrations between paranoid and nonparanoid patients. nih.govnih.gov Furthermore, research examining phenylacetic acid (PAA), the primary metabolite of PEA, in cerebrospinal fluid (CSF) found that it was significantly decreased in unmedicated schizophrenics, adding another layer of complexity to the relationship. nih.gov It is important to note that the use of neuroleptic medications is a significant confounding factor in many clinical studies, and it's possible that these medications could influence the reported PEA levels. nih.govnih.gov

Table 3: Reported Findings on 2-Phenylethylamine (PEA) Levels in Schizophrenia

The "endogenous amphetamine" hypothesis proposes that some forms of psychosis, particularly paranoid schizophrenia, may be linked to an overactivity of 2-phenylethylamine in the brain. oup.comnih.gov This theory is grounded in the structural and pharmacological similarities between PEA and amphetamine. nih.gov Both substances can induce the release of dopamine and potentiate catecholaminergic neurotransmission, leading to effects like stereotyped behavior and striatal hyperreactivity. nih.govoup.com

The administration of amphetamine to healthy volunteers has been shown to produce a psychotic state that closely resembles paranoid schizophrenia, lending support to this hypothesis. oup.com The idea is that an excess of endogenous PEA could act as a natural amphetamine, contributing to the positive symptoms of schizophrenia. oup.comresearchgate.net Neuroleptic medications, which are used to treat schizophrenia, are thought to antagonize the effects of this excess PEA. oup.com While this hypothesis is a valuable framework for research, the precise role of PEA in the development of psychosis is still under investigation. nih.gov

Investigations in Parkinson's Disease

Research has indicated that individuals with Parkinson's disease may have altered levels of 2-phenylethylamine. nih.gov Specifically, studies have found significantly lower concentrations of β-phenylethylamine in the cerebrospinal fluid (CSF) of Parkinson's patients compared to control groups. nih.gov Furthermore, these lower CSF levels of PEA have been shown to correlate with the severity of the disease, as measured by the Hoehn and Yahr stage. nih.gov

The potential therapeutic implications of these findings are being explored. For instance, the use of selegiline, a monoamine oxidase-B (MAO-B) inhibitor, in the treatment of Parkinson's disease may help to increase central PEA levels, which could contribute to its therapeutic effects. oup.com Some research also suggests that long-term administration of β-PEA in animal models can lead to neurochemical changes and movement disorders similar to those seen in Parkinson's disease, indicating a complex role for this compound in the disease's pathology. nih.govresearchgate.net

Table 4: Research Highlights of 2-Phenylethylamine (PEA) in Parkinson's Disease

Other Neurological and Cognitive Research Areas

Preclinical studies have explored the analgesic properties of 2-phenylethylamine. Research in mice has shown that PEA can produce an analgesic effect, and this effect is potentiated when administered with a monoamine oxidase (MAO) inhibitor. nih.gov The analgesic action of PEA appears to involve the participation of endogenous serotonin and opioid peptides, as the effects can be reversed by substances that block these systems. nih.gov Further research has investigated the structure-activity relationship of various methylated PEA derivatives, comparing their analgesic effects to PEA and amphetamine.

2-Phenylethylamine is believed to play a role in cognitive function by acting as a neuromodulator that can enhance the release of key neurotransmitters like dopamine and norepinephrine. bloomtechz.com This has led to research into its potential to improve mental clarity, focus, and attention. bloomtechz.com Some studies suggest that PEA may positively influence cognitive processes such as memory consolidation and decision-making by modulating these neurotransmitter systems. bloomtechz.com

In the context of neuroinflammation, PEA's antioxidant properties are of interest. By potentially reducing oxidative stress in the brain, PEA may have neuroprotective effects. bloomtechz.com Research has also explored the role of PEA in ameliorating depression-like phenotypes in animal models, where it has been shown to modulate the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal survival and synaptic plasticity. mdpi.comnih.govnih.gov

Psychomotor Dysfunctions

Preclinical investigations in animal models have explored the effects of 2-Phenylethylamine (PEA) on motor functions, revealing a complex and dose-dependent influence. Chronic administration of high doses of PEA in Balb/c mice has been shown to induce significant motor disabilities. nih.gov These dysfunctions manifest as akinesia (a loss or impairment of voluntary movement), catalepsy (a state of immobility and muscular rigidity), and a notable decrease in swimming ability. nih.govresearchgate.net These findings suggest that long-term exposure to high levels of PEA could be a potential risk factor for motor dysfunction. nih.gov

Further studies have examined the specific types of psychomotor behaviors induced by acute PEA administration. In open-field tests, mice given a high dose of PEA exhibited a significant increase in stereotypic behaviors such as circling and head-twitching responses. nih.gov These effects on psychomotor activity are linked to the compound's influence on the dopaminergic system. nih.gov Specifically, research suggests that the psychomotor effects, such as circling behavior, are mediated by the activation of the dopamine D1 receptor in the dorsal striatum. nih.gov Pretreatment with a dopamine D1 receptor antagonist was found to attenuate the PEA-induced circling behavior in rodents. nih.gov

Table 1: Summary of Preclinical Studies on 2-Phenylethylamine and Psychomotor Dysfunction

| Animal Model | Observed Effects | Key Findings | Reference |

|---|---|---|---|

| Balb/c Mice | Akinesia, Catalepsy, Decreased swimming ability | Chronic high-dose administration led to general motor disabilities. | nih.govresearchgate.net |

| Mice | Circling Behavior, Head-twitching | Acute administration significantly increased stereotypic behaviors. | nih.gov |

Addiction and Reinforcing Effects

The potential for addiction and the reinforcing properties of 2-Phenylethylamine have been evaluated in several preclinical models, which are standard for predicting abuse liability in humans. nih.gov These studies primarily focus on the rewarding and reinforcing effects mediated by the brain's dopamine system, a pathway commonly activated by substances of abuse. nih.govnih.gov

The rewarding effects of PEA have been demonstrated using the Conditioned Place Preference (CPP) test. nih.gov In this paradigm, mice treated with PEA showed a significant preference for the environment previously paired with the substance, indicating that the compound has rewarding properties. nih.gov This is a classic indicator used to evaluate the rewarding effect of contextual stimuli associated with addictive drugs. nih.gov

The reinforcing effects of PEA, which relate to the motivation to continue seeking the substance, have been confirmed through intravenous self-administration studies in rats. nih.gov Rats consistently self-administered PEA, demonstrating that the compound itself acts as a reinforcer. nih.gov These studies showed that rats would perform a task (in this case, nose-poking) to receive an infusion of the drug under both fixed-ratio (FR) and progressive-ratio (PR) schedules of reinforcement. nih.gov A high breakpoint in the PR schedule, where the effort required to obtain the drug is incrementally increased, further signifies a strong reinforcing effect. nih.gov

Mechanistic studies have revealed that these addictive-like behaviors are linked to the activation of dopamine D1 receptors. nih.gov Pretreatment with a D1 receptor antagonist successfully attenuated PEA-taking behavior in the self-administration model. nih.gov Furthermore, research into synthetic PEA analogs, which are structurally similar to amphetamine, also indicates a significant potential for abuse. researchgate.net Studies have shown that male rats will self-administer various PEA analogs, confirming their reinforcing effects and abuse liability. researchgate.net The ability of PEA and its derivatives to inhibit dopamine reuptake is a critical factor in their reinforcing properties. nih.gov

Table 2: Preclinical Evidence for Addiction and Reinforcing Effects of 2-Phenylethylamine

| Experimental Paradigm | Animal Model | Outcome | Key Findings | Reference |

|---|---|---|---|---|

| Conditioned Place Preference (CPP) | Mice | Increased place preference | PEA produced drug-paired place preference, indicating rewarding effects. | nih.gov |

| Self-Administration (Fixed Ratio) | Rats | Enhanced self-administration | Rats consistently self-administered PEA, showing its reinforcing properties. | nih.gov |

| Self-Administration (Progressive Ratio) | Rats | Higher breakpoint achieved | Indicated a strong motivation to obtain the drug, confirming potent reinforcing effects. | nih.gov |

V. Synthetic Analogues and Derivatives of 2 Phenylethylamine in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of 2-Phenylethylamine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 2-phenylethylamine derivatives, SAR studies have provided profound insights into the structural requirements for affinity and efficacy at various receptors, particularly those in the central nervous system.

Key modifications to the PEA scaffold involve substitutions on the phenyl ring, the α- and β-carbons of the ethyl side chain, and the terminal amino group.

Phenyl Ring Substitutions: The nature and position of substituents on the aromatic ring are critical determinants of pharmacological activity. For instance, in the context of serotonin (B10506) 5-HT2A receptor agonists, the addition of methoxy (B1213986) groups at the 2- and 5-positions is a common strategy to impart hallucinogenic properties. mdpi.com Further substitution at the 4-position with a nonpolar group, such as a halogen (e.g., bromine in 2C-B) or an alkyl group, generally increases affinity and potency. acs.orgnih.gov Conversely, introducing polar groups that can act as hydrogen bond donors (e.g., -OH, -NH2) at the 4-position tends to decrease affinity significantly. nih.gov

Side Chain Modifications: The ethylamine (B1201723) side chain is another key area for modification. The addition of a methyl group at the alpha-carbon (the carbon adjacent to the amino group) creates the amphetamine scaffold. This single modification significantly alters the pharmacological profile, often increasing stimulant properties by enhancing the molecule's ability to act as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent. wikipedia.orgwikipedia.org

N-Substitutions: Modifications at the terminal amino group also have a profound impact. While converting the primary amine of a psychedelic phenethylamine (B48288) to a simple secondary amine often reduces 5-HT2A activity, N-benzyl substitution is a notable exception. mdpi.com This modification can dramatically increase both binding affinity and functional potency at 5-HT2A and 5-HT2C receptors, leading to the creation of highly potent compounds like the NBOMe series. mdpi.comacs.org

The table below summarizes key SAR findings for phenethylamine derivatives targeting the 5-HT2A receptor.

| Modification Site | Substituent Type | Effect on 5-HT2A Receptor Affinity/Potency | Example Compound Class |

| Phenyl Ring (Position 4) | Halogen (Br, I), Alkyl | Increase | 2C-X Series |

| Phenyl Ring (Position 4) | Hydrogen-bond donor (-OH, -NH₂) | Decrease | - |

| Ethyl Side Chain (α-carbon) | Methyl Group (-CH₃) | Modifies activity profile (stimulant) | Amphetamines (DOx series) |

| Amino Group (N-position) | Benzyl Group | Significant Increase | NBOMes |

These SAR studies provide a rational basis for the design of new molecules with tailored pharmacological profiles, allowing chemists to fine-tune the interaction of these synthetic derivatives with their biological targets.

Design and Synthesis of Novel Psychoactive Compounds

The versatility of the 2-phenylethylamine scaffold has been extensively exploited in the design and synthesis of novel psychoactive substances. By making precise structural modifications, chemists can systematically alter the pharmacological effects of the parent compound, leading to derivatives with distinct stimulant, hallucinogenic, or entactogenic properties.

Amphetamine and its analogues are a major class of psychoactive compounds derived from the 2-phenylethylamine structure. The defining feature of this subclass is the presence of a methyl group at the alpha (α) position of the ethylamine side chain, creating an α-methylphenethylamine structure. wikipedia.orgwikipedia.org This structural modification enhances their stimulant properties, primarily by increasing their efficacy as releasing agents of dopamine and norepinephrine.

The synthesis of amphetamine-like analogues can be achieved through various routes. One common historical and illicit method involves the reductive amination of phenyl-2-propanone (P2P). More contemporary and stereoselective methods often start from chiral precursors like D-phenylalanine to control the stereochemistry of the final product, which is crucial as the (S)-enantiomer (dextroamphetamine) is significantly more potent than its (R)-isomer. wikipedia.orguwaterloo.ca

A different set of structural modifications to the 2-phenylethylamine core gives rise to compounds with potent hallucinogenic and entactogenic effects. These derivatives typically feature specific substitution patterns on the phenyl ring.

The 2C Series: This family of compounds, popularized by the work of Alexander Shulgin, is characterized by methoxy groups at the 2- and 5-positions of the phenyl ring. wikipedia.org The identity of the substituent at the 4-position determines the specific compound and modulates its potency and qualitative effects. For example, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) is a well-known psychedelic and mild entactogen. wikipedia.orgwada-ama.org The synthesis of these compounds often begins with a corresponding substituted benzaldehyde (B42025) (e.g., 2,5-dimethoxybenzaldehyde). A Henry reaction with nitromethane (B149229) yields a β-nitrostyrene intermediate, which is then reduced, commonly using lithium aluminum hydride, to form the final phenethylamine product. nih.govmdpi.com

The NBOMe Series: These are N-benzyl derivatives of the 2C-series phenethylamines. The addition of an N-(2-methoxybenzyl) group to a 2C-x molecule dramatically increases its potency at the 5-HT2A receptor. mdpi.com The synthesis involves taking a pre-formed 2C-x compound and reacting it with a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) under reductive amination conditions. nih.gov This class of compounds demonstrates how a single modification to the amine can amplify the parent compound's activity by orders of magnitude.

2-Phenylethylamine Scaffold in Drug Development

Beyond psychoactive substances, the 2-phenylethylamine scaffold is a privileged structure in modern drug discovery, serving as a building block for ligands targeting a wide array of receptors and enzymes. Its ability to be readily modified allows medicinal chemists to develop selective agents for various therapeutic applications.

The structural flexibility of 2-phenylethylamine has enabled the development of ligands for numerous receptor families.

Sigma-1 Receptors: The open-chain, flexible nature of some 2-phenylethylamine derivatives makes them suitable candidates for sigma receptor ligands. The compound BD-1047 is an example of a 2-phenethylamine derivative that acts as a potent antagonist of the Sigma-1 receptor (σ1R), a target implicated in conditions like pain and neurodegenerative diseases. researchgate.net

Dopamine and Serotonin Receptors: As discussed, modifications lead to potent ligands for dopamine and serotonin systems. Amphetamine-type derivatives are substrates for the dopamine transporter (DAT), inhibiting dopamine reuptake. nih.gov Meanwhile, hallucinogenic derivatives like the 2C-x and NBOMe series are potent agonists at 5-HT2A and 5-HT2C serotonin receptors. nih.gov

Adenosine (B11128) Receptors: The 2-phenethylamine moiety is found in several potent and selective adenosine receptor ligands. nih.gov For example, derivatives like CGS 21680 and ZM241385, which incorporate the phenethylamine structure into a larger molecular framework, are well-known selective A2A adenosine receptor antagonists investigated for conditions like Parkinson's disease. nih.gov

Peroxisome Proliferator-Activated Receptors (PPAR): The PEA scaffold is present in agents developed to target PPARs, which are nuclear receptors involved in regulating metabolism. The drug Bezafibrate, which contains a phenethylamine-related structure, is a pan-PPAR agonist used to treat hyperlipidemia. mdpi.comresearchgate.net This demonstrates the scaffold's utility in developing treatments for metabolic disorders.

Carbonic Anhydrase (CA): Several groups have designed 2-phenethylamine-based compounds as inhibitors of carbonic anhydrase, a family of metalloenzymes. nih.gov Symmetric sulfamides and monothiocarbamates derived from phenethylamine have shown potent, nanomolar-level inhibition of human CA isoforms (hCA I and II), which are targets for therapies against glaucoma and obesity. nih.govnih.gov

The table below provides examples of 2-phenylethylamine derivatives and their receptor targets.

| Derivative Class / Compound | Receptor/Enzyme Target | Pharmacological Role |

| BD-1047 | Sigma-1 Receptor | Antagonist |

| Amphetamine | Dopamine Transporter (DAT) | Substrate/Releasing Agent |

| 2C-B | 5-HT₂ₐ Receptor | Agonist |

| ZM241385 | A₂ₐ Adenosine Receptor | Antagonist |

| Bezafibrate | PPARs (α, δ, γ) | Agonist |

| Phenethylamine Sulfamides | Carbonic Anhydrase (hCA I, II) | Inhibitor |

While the most well-known applications of phenethylamine derivatives are in neuropsychiatry, the versatility of the scaffold has led to its exploration in other therapeutic areas, including oncology and metabolic diseases.

Anticancer Agents: Recent research has explored the potential of novel phenethylamine derivatives as anticancer agents. For example, a series of substituted phenethylamine-based urea (B33335) derivatives were synthesized and evaluated for their cytotoxic effects. One compound, 1,3-bis(4-methylphenethyl)urea, was found to be significantly more potent than the conventional chemotherapy drug cisplatin (B142131) against the HeLa human cervical cancer cell line, while showing lower toxicity to healthy cells. iaea.org Other studies have investigated α-phenethylamine ferrocenecarboxylic acid co-crystals, finding that the (S)-configured compound had a more pronounced inhibitory effect on several cancer cell lines. nih.gov

Metabolic Disorders: As mentioned, the 2-phenethylamine scaffold is integral to certain PPAR agonists like bezafibrate, which are used to manage dyslipidemia, a key feature of metabolic syndrome. mdpi.comresearchgate.net Furthermore, the inhibition of carbonic anhydrase by phenethylamine derivatives has therapeutic potential for obesity. nih.gov These examples highlight the successful application of this chemical framework in developing drugs for conditions outside the central nervous system.

Vi. Advanced Research Methodologies in 2 Phenylethylamine Studies

Analytical Techniques for Biological Sample Quantification

The accurate quantification of 2-phenylethylamine and its metabolites in biological matrices is fundamental to understanding its physiological and pathological roles. Various analytical methods have been developed and refined to achieve the necessary sensitivity and specificity for these measurements.

Measurement of 2-Phenylethylamine and Metabolites in Biofluids and Tissues

The measurement of 2-phenylethylamine and its primary metabolite, phenylacetic acid, in biological samples such as urine, plasma, and brain tissue is crucial for correlating their levels with physiological states or the effects of pharmacological interventions. Early methods included spectrophotometry and gas chromatography (GC). A spectrophotometric method was developed for quantifying PEA in various biological specimens, including brain, liver, and urine. nih.gov Another approach utilized gas chromatography with flame ionization detection to measure PEA in human urine as its trifluoroacetyl derivative. nih.gov

High-performance liquid chromatography (HPLC) coupled with fluorescence detection has become a widely used technique due to its enhanced sensitivity and specificity. One such method involves solid-phase extraction for sample clean-up, followed by pre-column derivatization with o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) to create a fluorescent product that can be detected at very low concentrations. researchgate.net This HPLC-based method has been successfully applied to determine PEA levels in human plasma and rat brain extracts. researchgate.net

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of trace amines and their metabolites. This technique offers superior sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes in a small sample volume. A novel LC-MS/MS assay has been developed to quantify 15 different metabolites, including 2-phenylethylamine, its precursors, and other trace amines, from just 50 µl of human plasma. rug.nl This method demonstrates excellent linearity and precision, with a low limit of quantification for 2-phenylethylamine. rug.nl

Table 1: Comparison of Analytical Techniques for 2-Phenylethylamine Quantification

| Analytical Technique | Sample Type | Derivatization | Detection Method | Key Findings/Features |

| Spectrophotometry | Brain, Liver, Kidney, Urine | Not specified | UV Spectrophotometry | Established a method for quantifying PEA in various biological specimens. nih.gov |

| Gas Chromatography (GC) | Human Urine | Trifluoroacetic anhydride | Flame Ionization Detection | Measured normal 24-hour excretion of PEA in human urine. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Human Plasma, Rat Brain | o-phthalaldehyde, 2-mercaptoethanol | Fluorescence Detection | Simple, selective, and reproducible method with high recovery. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Plasma | Propionic anhydride, EDC, TFEA | Mass Spectrometry | Highly sensitive; allows for simultaneous quantification of multiple trace amines and metabolites. rug.nl |

In Vivo Neurochemical Monitoring (e.g., Microdialysis)

In vivo microdialysis is a powerful technique that allows for the real-time sampling and monitoring of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals. This methodology has been instrumental in elucidating the neurochemical effects of 2-phenylethylamine.

Studies using in vivo microdialysis in the nucleus accumbens of conscious rats have demonstrated that local infusion of β-phenylethylamine significantly increases extracellular dopamine (B1211576) levels in a dose-dependent manner. nih.gov This effect was found to be comparable to that of methamphetamine. nih.gov Notably, the PEA-induced increase in dopamine was not blocked by tetrodotoxin, suggesting a mechanism independent of nerve impulses, likely involving the dopamine transporter. nih.gov In contrast, β-phenylethylamine had a much less potent effect on serotonin (B10506) levels, indicating a preferential action on the dopaminergic system. nih.gov

Further microdialysis studies have shown that repeated administration of PEA leads to a sensitized dopamine response. nih.gov A challenge dose of PEA in pretreated rats elicited a more pronounced increase in extracellular dopamine concentrations in the striatum compared to control animals, correlating with the intensity of stereotyped behaviors. nih.gov This provides a neurochemical basis for the behavioral sensitization observed with repeated PEA exposure.

Behavioral Phenotyping in Animal Models

Behavioral phenotyping in animal models, such as mice and rats, is essential for understanding the functional consequences of 2-phenylethylamine's neurochemical actions. A range of behavioral assays are employed to assess its effects on locomotion, stereotypy, reward, and affective states.

Administration of β-phenylethylamine and its analogs in mice has been shown to induce a graded increase in locomotor activity, hyperexcitability, and stereotyped behaviors like sniffing, head weaving, and gnawing. nih.gov These effects are potentiated by monoamine oxidase inhibitors and attenuated by dopamine receptor antagonists, indicating a catecholamine-mediated mechanism. nih.gov

The open-field test is commonly used to assess psychomotor effects. Studies have shown that acute β-PEA administration in mice significantly increases stereotypic behaviors, including circling and head-twitching. mdpi.com To investigate the rewarding and reinforcing properties of PEA, researchers utilize the conditioned place preference (CPP) and self-administration paradigms. In CPP experiments, β-PEA has been shown to increase the time mice spend in an environment previously paired with the compound, indicating its rewarding effects. mdpi.com In self-administration tests, rats will learn to press a lever to receive infusions of β-PEA, demonstrating its reinforcing properties. mdpi.com

Furthermore, ultrasonic vocalizations (USVs) in rats are used as a measure of affective state. Acute administration of β-PEA has been found to increase 50-kHz USV calls, which are associated with a positive affective state. mdpi.com

Table 2: Behavioral Assays Used in 2-Phenylethylamine Research

| Behavioral Assay | Animal Model | Measured Behaviors | Key Findings with 2-Phenylethylamine |

| Open-Field Test | Mice | Locomotor activity, stereotypy (circling, head-twitching) | Increased stereotypic behaviors. mdpi.com |

| Conditioned Place Preference (CPP) | Mice | Place preference | Indicates rewarding properties. mdpi.com |

| Self-Administration | Rats | Lever pressing for drug infusion | Demonstrates reinforcing effects. mdpi.com |

| Ultrasonic Vocalizations (USVs) | Rats | 50-kHz calls | Increased calls suggest a positive affective state. mdpi.com |

| Group Cage Behavior | Mice | Locomotor activity, hyperexcitability, fighting, stereotypy | Increased activity and stereotypy, modulated by catecholaminergic drugs. nih.gov |

Molecular and Cellular Assays for Receptor Interaction and Signaling

Molecular and cellular assays are critical for dissecting the specific interactions of 2-phenylethylamine with its target receptors and understanding the downstream signaling pathways it activates. These assays are typically performed in vitro using cell lines or isolated tissues.

Radioligand binding assays are a primary tool for determining the affinity of 2-phenylethylamine and its derivatives for specific receptors. For instance, such assays have been used to characterize the binding of phenethylamine (B48288) derivatives to the 5-HT2A receptor. nih.gov These studies help to establish structure-activity relationships, revealing how modifications to the phenethylamine backbone affect receptor binding. nih.gov

Once receptor binding is established, functional assays are employed to determine the nature of the interaction (e.g., agonist, antagonist) and to investigate the downstream signaling cascades. Receptor endocytosis assays, often using enzyme-linked immunosorbent assay (ELISA), can quantify the internalization of a receptor following agonist binding, providing a measure of receptor activation and desensitization. nih.gov

Western blotting is another key technique used to measure changes in the expression and phosphorylation state of proteins involved in signaling pathways. For example, following β-PEA administration in mice, Western blotting has been used to show increased phosphorylation of the dopamine transporter (DAT) and tyrosine hydroxylase (TH) in the dorsal striatum, consistent with an activation of the dopaminergic system. mdpi.com

Electron spin resonance (ESR) spectroscopy has also been utilized to study the effects of 2-phenylethylamine on neuronal membranes. These studies have suggested that PEA induces conformational changes in cytoskeletal proteins, particularly tubulin, which may contribute to its neuromodulatory actions. nih.gov

Vii. Future Directions and Emerging Research Avenues for 2 Phenylethylamine Hydrochloride

Elucidation of Complete Endogenous Regulatory Networks

While 2-Phenylethylamine (PEA), the active component of 2-Phenylethylamine hydrochloride, is known to be an endogenous neuromodulator, the full scope of its regulatory networks remains to be completely mapped out. selleckchem.comcaymanchem.com Future research will likely focus on identifying all the receptors, transporters, and signaling pathways that PEA interacts with and modulates.

Current research indicates that PEA binds to trace amine-associated receptors (TAARs), particularly TAAR1, which leads to the inhibition of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) reuptake. mdpi.com It also stimulates the release of these key neurotransmitters. caymanchem.com A significant area of future investigation will be to fully characterize the downstream effects of TAAR1 activation by PEA and to identify other potential TAAR subtypes or novel receptors that mediate its effects.

Recent studies have highlighted the role of PEA in specific signaling cascades, such as the Brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway. mdpi.com Research using a corticosterone-induced depression model in mice has shown that PEA can rescue dendritic spine formation by modulating this pathway, suggesting a mechanism for its antidepressant effects. mdpi.com Further elucidation of how PEA interacts with such pathways is crucial. Additionally, research has pointed to PEA's interaction with tubulin, suggesting that it may exert some of its neuromodulatory actions by altering microtubule dynamics, which could, in turn, affect second messenger systems. nih.gov

| Research Finding | Implication for Regulatory Networks |

| PEA stimulates the release of norepinephrine and dopamine. caymanchem.com | Central role in modulating key catecholaminergic systems involved in mood, attention, and reward. |

| PEA binds to TAAR1, inhibiting dopamine, serotonin, and norepinephrine reuptake. mdpi.com | Key mechanism of action, positioning TAAR1 as a critical hub in PEA's regulatory network. |

| PEA modulates the BDNF/TrkB/CREB signaling pathway. mdpi.com | Links PEA to pathways involved in neurogenesis, synaptic plasticity, and antidepressant responses. |

| PEA may interact with tubulin, altering microtubule dynamics. nih.gov | Suggests a novel, non-receptor-mediated mechanism of neuromodulation affecting cellular structure and signaling. |

Development of Highly Selective Pharmacological Tools